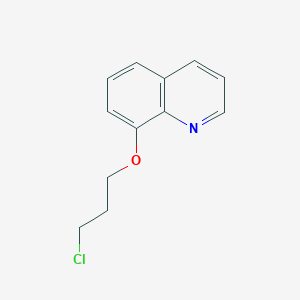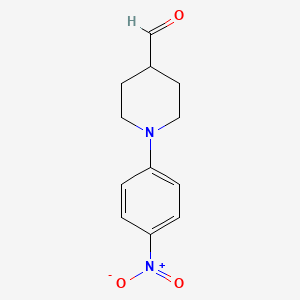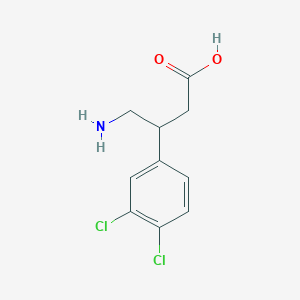
4-Amino-3-(3,4-dichloro-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(3,4-dichloro-phenyl)-butyric acid is a chemical compound with the molecular formula C10H11Cl2NO2 It is known for its unique structure, which includes an amino group and a dichlorophenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(3,4-dichloro-phenyl)-butyric acid typically involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(3,4-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or non-chlorinated derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
4-Amino-3-(3,4-dichloro-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3,4-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenibut (4-amino-3-phenylbutyric acid): Similar structure but lacks the dichlorophenyl group.
Baclofen (4-amino-3-(4-chlorophenyl)butyric acid): Contains a single chlorine atom in the phenyl group.
Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid): Different structure but similar therapeutic applications.
Uniqueness: 4-Amino-3-(3,4-dichloro-phenyl)-butyric acid is unique due to the presence of two chlorine atoms in the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(3-9(8)12)7(5-13)4-10(14)15/h1-3,7H,4-5,13H2,(H,14,15) |
InChI Key |
XISRLVACEZPSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)CN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


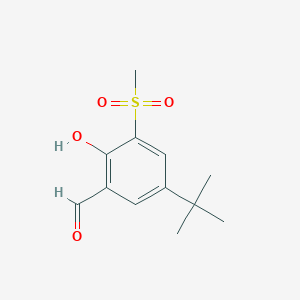
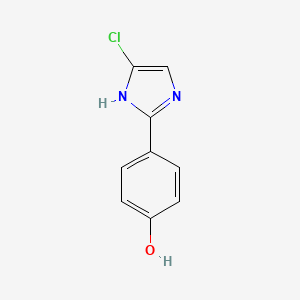
![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)
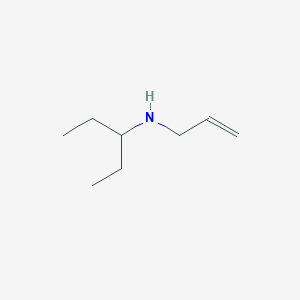
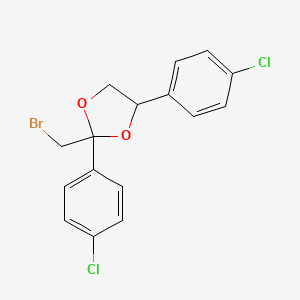
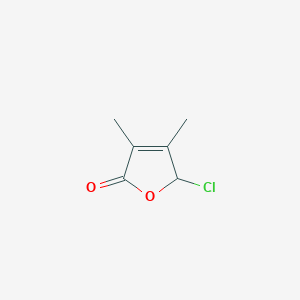
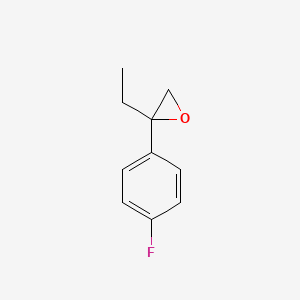
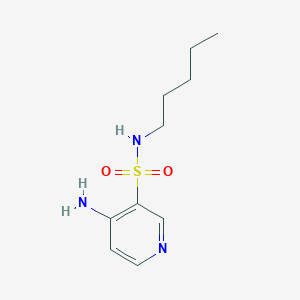
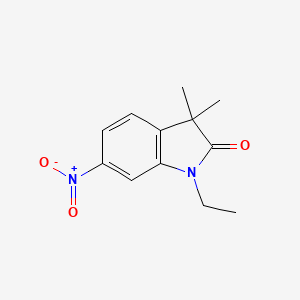
![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
![5-[3-(Hydroxy)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8583587.png)
